Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Aloe emodin anthrone is a stimulant-laxative which has been shown to enhance colonic membrane permeability of water-soluble and poorly permeable compounds.
Apoptotic and anticancer agent. AChE inhibitor (IC50 = 68 μM). Modulates oxidative stress. Shows antiproliferative effects via ERα inhibition. Shows neuroprotective and antitumor effects in vivo. Aloe-emodin analytical standard provided with w/w absolute assay, to be used for quantitative titration. Shows significant inhibitory activity against the P-388 leukemia in mice when administered as a suspension in acetone-Tween 80. Has a specific in vitro and in vivo antineuroectodermal tumor activity. Aloe-emodin is a hydroxyanthraquinone and an active component present in Aloe vera leaves and root/rhizome of Rheum palmatum, possessing specific in vitro and in vivo antineuroectodermal tumor activity. Aloe-emodin is a hydroxyanthraquinone found naturally in aloe plants. Aloe-emodin, also known as rhabarberone or rottlerin?, belongs to the class of organic compounds known as anthraquinones. These are organic compounds containing either anthracene-9, 10-quinone, 1, 4-anthraquinone, or 1, 2-anthraquinone. Thus, aloe-emodin is considered to be an aromatic polyketide lipid molecule. Aloe-emodin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, aloe-emodin is primarily located in the cytoplasm. Aloe-emodin can be biosynthesized from chrysazin. Outside of the human body, aloe-emodin can be found in green vegetables. This makes aloe-emodin a potential biomarker for the consumption of this food product. Aloe emodin is a dihydroxyanthraquinone that is chrysazin carrying a hydroxymethyl group at position 3. It has been isolated from plant species of the genus Aloe. It has a role as an antineoplastic agent and a plant metabolite. It is a dihydroxyanthraquinone and an aromatic primary alcohol. It derives from a chrysazin.
Alogliptin is a selective, orally bioavailable, pyrimidinedione-based inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity. In addition to its effect on glucose levels, alogliptin may inhibit inflammatory responses by preventing the toll-like receptor 4 (TLR-4)-mediated formation of proinflammatory cytokines. Alogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor which is used in combination with diet and exercise in the therapy of type 2 diabetes, either alone or in combination with other oral hypoglycemic agents. Alogliptin has been reported to cause liver injury, but the characteristics and details of the injury have not been defined in the published literature. Alogliptin is a piperidine that is 3-methyl-2,4-dioxo-3,4-dihydropyrimidine carrying additional 2-cyanobenzyl and 3-aminopiperidin-1-yl groups at positions 1 and 2 respectively (the R-enantiomer). Used in the form of its benzoate salt for treatment of type 2 diabetes. It has a role as an EC 3.4.14.5 (dipeptidyl-peptidase IV) inhibitor and a hypoglycemic agent. It is a nitrile, a member of piperidines, a member of pyrimidines and a primary amino compound. It is a conjugate base of an alogliptin(1+).
Alofanib is an allosteric inhibitor of FGFR2.1,2 It inhibits FGF2-induced phosphorylation of FGFR substrate 2 (FRS2α) in KATO III gastric carcinoma cells (IC50 = <10 nM). Alofanib inhibits the growth of SKOV3 ovarian and Hs 578T breast cancer cells (GI50s = 370 and 210 nM, respectively). It inhibits proliferation of human umbilical vein endothelial cells (HUVECs) induced by basic FGF (bFGF; IC50 = 11 nM) and tube formation of SVEC4-10 endothelial cells when used at a concentration of 50 nM. It also inhibits migration of SVEC4-10 cells in a wound healing assay. Alofanib (50 mg/kg) decreases the number of microvessels in tumor tissue by 50% in a SKOV3 ovarian serous carcinoma mouse model. It reduces tumor growth in mouse xenograft models when administered at a dose of 30 mg/kg per day, and the degree of tumor volume reduction positively correlates with the expression level of FGFR22 Alofanib, also known as RPT835, is a potent and selective allosteric inhibitor of FGFR2 with potential anticancer activity. Alofanib blocks the extracellular part of the receptor and prevents its binding with the ligand. Alofanib suppressed proliferation of endothelial cells, their migration activity, and ability to form vessellike structures in vitro and significantly decreased the number of microvessels in Matrigel implant and in ovarian cancer (SKOV-3) xenograft in vivo. RPT835 potently inhibited growth of KATO III gastric cancer cells expressing FGFR2, with GI50 value of 10 nmol/L.
Alogliptin is an orally bioavailable dipeptidyl peptidase 4 (DPP-4) inhibitor (IC50 = 6.9 nM) that is selective for DPP-4 over DPP-2, DPP-8, DPP-9, prolyl endopeptidase, fibroblast activation protein (FAP), and tryptase (IC50s = >100,000 nM). It does not inhibit cytochrome P450 enzymes and does not block the human ether-a-go-go-related gene (hERG) channel when used at concentrations up to 30 μM. Alogliptin inhibits DPP-4 activity in vivo in rats, dogs, and cynomolgus monkeys (EC50s = 3.4, 4.9, and 5.6 ng/ml, respectively, in plasma). It increases plasma glucagon-like peptide-1 (GLP-1;) and insulin levels and decreases blood glucose levels during an oral glucose challenge in Zucker fa/fa rats when administered at a dose of 10 mg/kg. Alogliptin (2.8 mg/kg per day) decreases plasma DPP-4 activity and increases GLP-1 levels in diabetic ob/ob mice when administered for 29 days. Formulations containing alogliptin have been used as an adjunct treatment for type 2 diabetes mellitus. Alogliptin Benzoate is the benzoate salt form of alogliptin, a selective, orally bioavailable, pyrimidinedione-based inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity. In addition to its effect on glucose levels, alogliptin may inhibit inflammatory responses by preventing the toll-like receptor 4 (TLR-4)-mediated formation of proinflammatory cytokines. Alogliptin benzoate is a benzoate salt obtained by combining equimolar amounts of alogliptin and benzoic acid. Used for treatment of type 2 diabetes. It has a role as an EC 3.4. 4.5 (dipeptidyl-peptidase IV) inhibitor and a hypoglycemic agent. It contains an alogliptin(1+). Alogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor which is used in combination with diet and exercise in the therapy of type 2 diabetes, either alone or in combination with other oral hypoglycemic agents. Alogliptin has been reported to cause liver injury, but the characteristics and details of the injury have not been defined in the published literature.
Aloin B is an anthraquinone found in Aloe vera and a component of racemic aloin. Aloin B analytical standard provided with w/w absolute assay, to be used for quantitative titration. Aloin B is a C-glycosyl compound that is beta-D-glucopyranose in which the anomeric hydroxy group is replaced by a 4,5-dihydroxy-2-(hydroxymethyl)-10-oxo-9,10-dihydroanthracen-9-yl moiety (the 9R diastereoisomer). It has a role as a metabolite and a laxative. It is a C-glycosyl compound, a member of anthracenes, a cyclic ketone and a member of phenols.
Aloin A analytical standard provided with w/w absolute assay, to be used for quantitative titration. Aloin, also known as barbaloin, is a compound noted in the exudate of at least 68 Aloe species. It is used as a stimulant-laxative, treating constipation by inducing bowel movements. In May 2002, the U.S. Food and Drug Administration (FDA) issued a ruling that aloe laxatives are no longer generally recognized as safe (GRAS) and effective, meaning that aloin-containing products are no longer available in over-the-counter drug products in the United States, because they may be carcinogenic and more data is needed to establish otherwise. Aloin may also act as a natural anti-tumor anthraquinone glycoside as well as protect fibroblasts from oxidative stress damage.
Aloisine A is a potent and selective CDK/GSK-3 inhibitor. Aloisine A inhibits cell proliferation by arresting cells in both G1 and G2. IC50 data of Aloisine A: Cdc2 (CDK1)/cyclin B (IC50 = 150nM), Cdk2/cyclin A (IC50 = 120nM), Cdk2/cyclin E (IC50 = 400nM), Cdk5/p25 (IC50 = 200nM), Cdk5/p35 (IC50 = 160nM), and GSK-3α (IC50 = 500nM). Aloisine A also inhibits GSK-3β (IC50 = 650nM) and JNK (c-Jun N-terminal kinase) (IC50~3-10μM). Aloisine A blocks the cell cycle in both G1 and G2 phase.